molecular formula C8H10O3 B12966508 (S)-1-(Furan-2-yl)ethyl acetate

(S)-1-(Furan-2-yl)ethyl acetate

Cat. No.: B12966508
M. Wt: 154.16 g/mol
InChI Key: WOYASPSVTWXGJJ-LURJTMIESA-N
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Description

(S)-1-(Furan-2-yl)ethyl acetate is a chiral ester derivative featuring a furan ring substituted at the 2-position with an acetylated ethyl group in the (S)-configuration. Its stereochemistry may influence interactions in asymmetric catalysis or biological systems .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

[(1S)-1-(furan-2-yl)ethyl] acetate

InChI

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m0/s1

InChI Key

WOYASPSVTWXGJJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CO1)OC(=O)C

Canonical SMILES

CC(C1=CC=CO1)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-2-yl)ethyl acetate typically involves the esterification of (S)-1-(Furan-2-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-2-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acetate group can be reduced to form (S)-1-(Furan-2-yl)ethanol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: (S)-1-(Furan-2-yl)ethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Furan-2-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Furan-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and acetate group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Acetate Family

Key structural analogs include esters with variations in substituents or stereochemistry:

Compound Name Key Structural Features Potential Properties/Applications Reference
(S)-1-(Furan-2-yl)ethyl acetate Furan-2-yl, (S)-ethyl acetate Asymmetric synthesis, aroma chemistry
[(2R,3S)-3-acetyloxybutan-2-yl] acetate Branched acetyloxy chain, R/S stereochemistry Solvent, plasticizer
Ethyl 2-hydroxyacetate Ethyl ester with hydroxyl group Intermediate in polymer synthesis
Diethyl oxalate Oxalate ester, no aromatic groups Chelating agent, organic reactions

Key Observations :

  • Stereochemical differences (e.g., (S)-configuration vs. racemic mixtures in other acetates) may affect optical activity or biological target specificity .

Furan-Containing Derivatives

Complex furan-based compounds highlight functional group diversity:

  • 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (14): Incorporates naphthofuran and pyrazole rings, synthesized via reflux with sodium acetate. This compound’s extended conjugation suggests applications in materials science or medicinal chemistry, contrasting with the simpler structure of this compound .

Pharmaceutical Furan Derivatives

Compounds like ranitidine-related compound B () feature dimethylamino-methyl-furan groups linked to sulphanyl-ethyl chains. These structures are optimized for H₂ receptor antagonism, whereas this compound lacks such pharmacophoric groups, limiting direct pharmaceutical relevance .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (S)-configuration in the target compound may confer distinct chiral recognition properties compared to racemic analogs (e.g., [(2R,3S)-3-acetyloxybutan-2-yl] acetate) .
  • Functional Groups: The absence of benzyloxy or amino groups (cf. (1R,2R,3S,4R)-1-(Acetylamino)-...pentan-3-yl acetate in ) simplifies the reactivity profile of this compound, favoring ester hydrolysis or transesterification over complex glycosylation or amidation pathways .

Physical Properties (Inferred)

Property This compound Diethyl oxalate Ethyl 2-hydroxyacetate
Molecular Weight (g/mol) ~170 146 118
Boiling Point Moderate (est. 180–200°C) 185°C 206°C
Solubility Moderate in polar solvents High in ethanol High in water

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